molecular formula C12H14NO4- B14261554 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate CAS No. 137963-73-6

4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate

Cat. No.: B14261554
CAS No.: 137963-73-6
M. Wt: 236.24 g/mol
InChI Key: YCYTWLGKAQMDDS-UHFFFAOYSA-M
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Description

4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate is an organic compound characterized by a pyridine ring substituted with ethyl and methyl groups, linked to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-ethyl-6-methylpyridine, is synthesized through alkylation of 2-methylpyridine with ethyl halides under basic conditions.

    Esterification: The pyridine derivative is then reacted with 4-oxobutanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups on the pyridine ring.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.

Major Products

    Oxidation: Products include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: Alcohols or alkanes are typical products.

    Substitution: Various substituted pyridine derivatives are formed.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

The compound is studied for its potential biological activity. Derivatives of pyridine are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Industry

Industrially, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpyridin-3-yl)oxy-4-oxobutanoate
  • 4-(2-Ethylpyridin-3-yl)oxy-4-oxobutanoate
  • 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxopentanoate

Uniqueness

4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate is unique due to the specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, making it a versatile compound for various applications.

Properties

CAS No.

137963-73-6

Molecular Formula

C12H14NO4-

Molecular Weight

236.24 g/mol

IUPAC Name

4-(2-ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate

InChI

InChI=1S/C12H15NO4/c1-3-9-10(5-4-8(2)13-9)17-12(16)7-6-11(14)15/h4-5H,3,6-7H2,1-2H3,(H,14,15)/p-1

InChI Key

YCYTWLGKAQMDDS-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C=CC(=N1)C)OC(=O)CCC(=O)[O-]

Origin of Product

United States

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